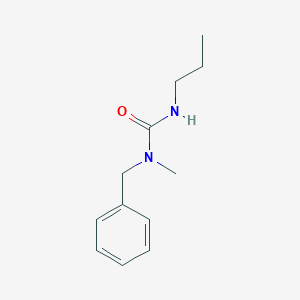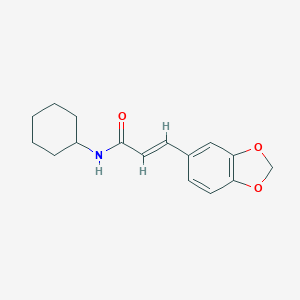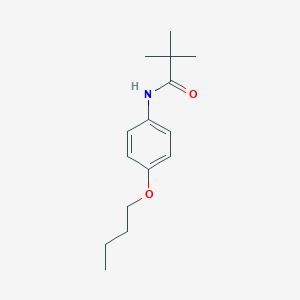
N-(1-phenylethyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-2-propoxybenzamide, also known as NPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(1-phenylethyl)-2-propoxybenzamide has been used extensively in scientific research due to its ability to inhibit chloride channels. This compound has been shown to be useful in the study of a variety of physiological and pathological processes, including cell volume regulation, apoptosis, and cystic fibrosis. N-(1-phenylethyl)-2-propoxybenzamide has also been used in the study of ion transport in the kidney, gastrointestinal tract, and respiratory system.
Mécanisme D'action
N-(1-phenylethyl)-2-propoxybenzamide acts as a potent inhibitor of chloride channels by binding to the channel pore and preventing the movement of chloride ions across the membrane. This leads to a decrease in chloride conductance and an increase in cell volume. The precise mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide is not fully understood, but it is thought to involve interactions with specific amino acid residues within the channel pore.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a chloride channel inhibitor, N-(1-phenylethyl)-2-propoxybenzamide has been shown to modulate the activity of other ion channels, including calcium and potassium channels. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-phenylethyl)-2-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride conductance and can be useful in the study of a variety of physiological processes. However, one limitation of using N-(1-phenylethyl)-2-propoxybenzamide is its potential for off-target effects, as it has been shown to modulate the activity of other ion channels and signaling pathways.
Orientations Futures
There are many potential future directions for research involving N-(1-phenylethyl)-2-propoxybenzamide. One area of interest is the study of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Additionally, there is potential for the development of new therapeutics based on the inhibition of chloride channels, and N-(1-phenylethyl)-2-propoxybenzamide may serve as a useful starting point for the development of these compounds. Finally, further studies are needed to fully elucidate the mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide and to identify any potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(1-phenylethyl)-2-propoxybenzamide involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylethylamine to form N-(1-phenylethyl)-2-propoxybenzamide. The resulting product is purified by recrystallization to obtain a white crystalline powder.
Propriétés
Nom du produit |
N-(1-phenylethyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(1-phenylethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Clé InChI |
RMHWFEUWSYCNHK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)




